Aqueous Basicity (pKa) Comparison: 2-tert-Butylpyridine vs. Pyridine and 2,6-Di-tert-butylpyridine
2-tert-Butylpyridine exhibits a pKa of 5.76 at 25 °C . This value is higher than that of unsubstituted pyridine (pKa ~5.25) due to the electron-donating effect of the tert-butyl group, but significantly lower than the anomalously weak basicity of the highly hindered 2,6-di-tert-butylpyridine (pKa 3.58) [1]. This places 2-tert-butylpyridine in an intermediate basicity range, offering a balance between reactivity and steric protection.
| Evidence Dimension | Aqueous basicity (pKa) |
|---|---|
| Target Compound Data | 5.76 |
| Comparator Or Baseline | Pyridine (pKa ~5.25); 2,6-Di-tert-butylpyridine (pKa 3.58) |
| Quantified Difference | +0.51 vs. pyridine; +2.18 vs. 2,6-di-tert-butylpyridine |
| Conditions | 25 °C in aqueous solution |
Why This Matters
This intermediate basicity is crucial for applications requiring a base that is stronger than pyridine but does not suffer from the extreme steric hindrance and low basicity of 2,6-di-tert-butylpyridine, making it a tunable proton acceptor or ligand.
- [1] DrugFuture. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from https://www.drugfuture.com/chemdata/2,6-di-tert-butylpyridine.html View Source
